molecular formula C11H12N2O2 B2953470 2-Cyano-3-(4-methoxyphenyl)propanamide CAS No. 91350-79-7

2-Cyano-3-(4-methoxyphenyl)propanamide

Cat. No.: B2953470
CAS No.: 91350-79-7
M. Wt: 204.229
InChI Key: QJIRZBAJDXLVDZ-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano (-CN) group at position 2 and a 4-methoxyphenyl group at position 3. The methoxy group provides electron-donating properties, while the cyano group acts as a strong electron-withdrawing moiety, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIRZBAJDXLVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a catalytic hydrogenation process to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or other nucleophilic reagents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amides or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Cyano-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The N-substituent on the propanamide backbone and modifications to the aryl groups significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 2/3/N) Key Properties/Applications References
2-Cyano-3-(4-methoxyphenyl)-N-(o-tolyl)propanamide Cyano, 4-methoxyphenyl, o-tolyl (N) 95% purity; discontinued (synthesis challenges)
2-Cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide Cyano, 4-methoxyphenyl, 4-ethoxyphenyl (N) Enhanced lipophilicity due to ethoxy group
N-4-Methoxyphenyl-3-(4-methoxyphenyl)propanamide (AMI 82B) Methoxyphenyl (N), 4-methoxyphenyl (3) Anti-Staphylococcus aureus activity; lacks cyano group
3-Chloro-N-(4-methoxyphenyl)propanamide Chloro (3), 4-methoxyphenyl (N) Strong hydrogen bonding; crystal stability
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide Hydroxy, methyl, cyanophenoxy, trifluoromethylphenyl Stereospecific activity; complex synthesis

Key Observations:

  • N-Substituents : Bulky substituents (e.g., trifluoromethylphenyl in CAS 1019546-29-2 ) improve metabolic stability but may reduce solubility.
  • Hydrogen Bonding: AMI 82B lacks a cyano group but retains anti-microbial activity, suggesting the 4-methoxyphenyl moiety contributes to bioactivity .

Physicochemical Properties

Property 2-Cyano-3-(4-methoxyphenyl)propanamide 3-Chloro-N-(4-methoxyphenyl)propanamide AMI 82B
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.5 ~2.1
Hydrogen Bonding Strong (cyano + amide) Moderate (amide + chloro) Weak (methoxy + amide)
Melting Point Not reported 85–89°C (analog data) Not reported

Notes:

  • Discontinued products (e.g., CAS 1019546-29-2) may reflect formulation challenges due to low solubility .

Biological Activity

2-Cyano-3-(4-methoxyphenyl)propanamide is an organic compound characterized by its unique molecular structure, which includes a cyano group and a methoxyphenyl group attached to a propanamide backbone. Its molecular formula is C11H12N2O2. The presence of the methoxy group imparts specific electronic and steric properties that influence its biological activity and reactivity in chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The cyano and methoxyphenyl groups play critical roles in these interactions, influencing several biochemical pathways. Research indicates that this compound may exhibit potential therapeutic effects, particularly in drug development for various diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing methoxy groups have shown significant antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Fusarium oxysporum.

CompoundMIC (µM) against B. subtilisMIC (µM) against E. coliMIC (µM) against C. albicans
This compound4.698.3316.69
Related derivative A5.6413.4020.00
Related derivative B11.292.3330.00

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Compounds derived from or related to this compound have demonstrated varying degrees of cytotoxicity, suggesting potential applications in cancer therapy.

Cell LineCompoundIC50 (µM)
HepG2Compound A25
HeLaCompound B15

Case Studies

  • Formyl Peptide Receptor Agonism : A study investigated the agonistic properties of derivatives related to this compound on formyl peptide receptors (FPRs), which are involved in inflammatory responses. The results indicated that specific modifications to the methoxy group enhanced receptor activation, suggesting a pathway for developing anti-inflammatory drugs .
  • Antibacterial Activity : In another case study, several derivatives were synthesized and tested for their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain substitutions on the phenyl ring significantly increased antibacterial potency, providing insights into structure-activity relationships (SAR) .

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